![molecular formula C20H19FN2O3 B2356282 N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide CAS No. 879922-44-8](/img/structure/B2356282.png)
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide
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Description
N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide, also known as FUB-AMB, is a synthetic cannabinoid that belongs to the benzofuran family. It was first synthesized in 2009 by a team of researchers from Pfizer. FUB-AMB is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. In recent years, FUB-AMB has gained popularity among recreational drug users due to its potent psychoactive effects.
Scientific Research Applications
Metabolism and Disposition in Human Subjects
One study explored the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, closely related to N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide, in humans. This compound was examined for its potential treatment of insomnia. The study detailed the metabolic pathways and the excretion profiles of the drug and its metabolites, highlighting the extensive metabolism that the compound undergoes, primarily via oxidation of the benzofuran ring, with the principal metabolites being excreted in feces and urine (Renzulli et al., 2011).
Antiviral and Antitumor Activities
Another segment of research has been focused on evaluating the antiviral and antitumor activities of benzofuran carboxamide derivatives. These studies involve the synthesis and biological evaluation of new compounds within this class for their potential use as antitumor and antiviral agents. For instance, certain derivatives have been synthesized for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the diverse bioactive potential of these compounds (Lavanya et al., 2017).
properties
IUPAC Name |
N-(4-fluorophenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-12(2)11-17(24)23-18-15-5-3-4-6-16(15)26-19(18)20(25)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKYLYRCISGOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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